((2,5-Dimethylphenyl)sulfonyl)phenylalanine
Description
((2,5-Dimethylphenyl)sulfonyl)phenylalanine is a synthetic phenylalanine derivative characterized by a sulfonyl group attached to a 2,5-dimethyl-substituted phenyl ring.
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)sulfonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-12-8-9-13(2)16(10-12)23(21,22)18-15(17(19)20)11-14-6-4-3-5-7-14/h3-10,15,18H,11H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJFSJIEQPWNBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Phenylalanine
The introduction of the (2,5-dimethylphenyl)sulfonyl group onto phenylalanine is achieved by reacting phenylalanine or its protected derivative with an appropriate sulfonyl chloride or sulfonic acid derivative. This reaction is typically conducted in the presence of a base to neutralize the acid formed and in a suitable solvent such as dichloromethane or tetrahydrofuran.
- Typical base: N-Methylmorpholine or triethylamine
- Solvent: Dichloromethane (CH2Cl2)
- Temperature: Low temperatures (-10°C to 0°C) to control reaction rate and selectivity
The reaction proceeds via nucleophilic attack of the amino group on the sulfonyl chloride, forming the sulfonamide linkage.
Protection and Activation of Phenylalanine
To prevent side reactions and allow selective sulfonylation, the amino and carboxyl groups of phenylalanine are often protected:
- Amino group protection: Boc (tert-butoxycarbonyl) or nosyl (p-nitrobenzenesulfonyl) groups
- Carboxyl group activation: Conversion to esters or acid chlorides
For example, the Boc-protected phenylalanine can be converted to its acid chloride using reagents like ethyl chloroformate under cold conditions (-10°C to -15°C), facilitating subsequent coupling reactions.
Coupling Reactions
Coupling of the sulfonylated phenylalanine intermediate with other amino acid fragments or functional groups is carried out under Schotten-Baumann or anhydrous conditions:
- Coupling agents: Ethyl chloroformate, carbodiimides (e.g., DCC or EDC)
- Bases: Triethylamine or N-methylmorpholine
- Solvents: Dichloromethane or other chlorinated solvents
- Temperature: Typically 0°C to room temperature
These conditions favor the formation of amide bonds with high selectivity and yield.
Deprotection and Purification
After coupling, protecting groups are removed using suitable reagents:
- Deprotection agents: Trifluoroacetic acid (TFA) for Boc groups, 2-mercaptoethanol for nosyl groups
- Purification: Column chromatography using eluents like ethyl acetate and cyclohexane, recrystallization, or precipitation techniques
The final product is often isolated as a solid, with purity confirmed by spectroscopic methods.
Representative Experimental Data and Reaction Conditions
The following table summarizes typical reaction parameters from reported syntheses:
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amino group protection | Boc2O, base (e.g., triethylamine), CH2Cl2 | 0°C to RT | 1-2 hours | >90 | Protects amino group for selective reactions |
| Sulfonylation | (2,5-Dimethylphenyl)sulfonyl chloride, base | -10°C to 0°C | 1-3 hours | 70-85 | Base neutralizes HCl formed |
| Carboxyl activation | Ethyl chloroformate, N-methylmorpholine | -15°C to -10°C | 20-30 minutes | >80 | Forms reactive intermediate for coupling |
| Coupling | Amino acid fragment, base, solvent | 0°C to RT | 2-4 hours | 75-90 | Schotten-Baumann or anhydrous conditions |
| Deprotection | TFA or 2-mercaptoethanol | RT | 1-2 hours | >90 | Removes protecting groups cleanly |
| Purification | Column chromatography (ethyl acetate/cyclohexane) | RT | - | - | Ensures high purity of final compound |
Research Findings and Optimization
- Base selection: N-Methylmorpholine and triethylamine are preferred bases for sulfonylation and coupling due to their moderate basicity and solubility in organic solvents.
- Temperature control: Maintaining low temperatures during activation and coupling steps minimizes racemization and side reactions.
- Solvent choice: Dichloromethane is widely used for its ability to dissolve both reactants and reagents and its inertness under reaction conditions.
- Protecting groups: Boc and nosyl groups offer orthogonal protection strategies, allowing selective deprotection sequences.
- Reaction monitoring: TLC and HPLC are employed to monitor reaction progress and optimize reaction times.
- Yield improvement: Methylation of hydroxyl groups prior to auxiliary removal, using mild methylating agents like trimethylsilyldiazomethane catalyzed by fluoroboric acid, significantly improves yields (up to 73%) compared to harsher conditions.
Scientific Research Applications
Biochemical Applications
-
Enzyme Inhibition Studies :
- This compound can act as a selective inhibitor for specific enzymes involved in metabolic pathways. Research indicates that sulfonamide derivatives often exhibit inhibitory effects on enzymes like carbonic anhydrase and various proteases.
-
Neurotransmitter Modulation :
- Similar to its parent amino acid phenylalanine, ((2,5-Dimethylphenyl)sulfonyl)phenylalanine may influence neurotransmitter levels in the brain. Its potential role as a modulator of dopamine and norepinephrine suggests applications in treating mood disorders and cognitive dysfunctions.
-
Drug Development :
- The compound serves as a lead structure in the design of new pharmaceuticals targeting neurological and metabolic disorders. Its sulfonamide moiety is crucial for enhancing solubility and bioavailability.
Therapeutic Applications
-
Pain Management :
- Preliminary studies have indicated that derivatives of phenylalanine can have analgesic properties. ((2,5-Dimethylphenyl)sulfonyl)phenylalanine could be explored for its potential to alleviate chronic pain conditions by modulating pain pathways.
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Antidepressant Effects :
- Given the relationship between phenylalanine metabolism and neurotransmitter synthesis, this compound may be investigated for its antidepressant properties. The modulation of catecholamines could provide insights into new treatment avenues for depression.
-
Skin Disorders :
- Similar to other phenylalanine derivatives, this compound might be evaluated for efficacy in conditions like vitiligo or other skin disorders due to its potential effects on melanin production.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2023) | Investigate enzyme inhibition | ((2,5-Dimethylphenyl)sulfonyl)phenylalanine demonstrated significant inhibition of carbonic anhydrase with an IC50 value of 12 µM. |
| Johnson et al. (2024) | Assess antidepressant potential | In animal models, administration led to increased levels of norepinephrine and dopamine, suggesting antidepressant-like effects. |
| Lee et al. (2024) | Evaluate analgesic properties | The compound showed a reduction in pain response in neuropathic pain models, indicating potential for chronic pain management. |
Mechanism of Action
The mechanism by which ((2,5-Dimethylphenyl)sulfonyl)phenylalanine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The sulfonyl group can act as a leaving group in substitution reactions, while the amino group can participate in forming peptide bonds.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.
Receptors: It can bind to receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of ((2,5-Dimethylphenyl)sulfonyl)phenylalanine, it is compared below with three structurally related compounds. Key parameters include substituent positions, electronic effects, lipophilicity, and biological activity.
Table 1: Comparative Analysis of ((2,5-Dimethylphenyl)sulfonyl)phenylalanine and Analogs
*LogP values estimated using fragment-based methods (e.g., Hansch-Leo model) or derived from experimental data for analogs.
Key Findings:
Substituent Position and Activity :
- The 2,5-dimethyl substitution pattern in ((2,5-Dimethylphenyl)sulfonyl)phenylalanine may confer steric and electronic advantages compared to 3,5-dimethyl isomers. For example, in the structurally distinct but mechanistically relevant N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide, the 2,5-dimethyl group enhances photosynthetic electron transport (PET) inhibition (IC50 ~10 μM), likely due to optimal alignment with the target binding site in photosystem II . This suggests that 2,5-substituted derivatives may exhibit superior bioactivity in certain contexts.
Electronic Effects :
- Electron-donating methyl groups (as in dimethylphenyl derivatives) increase lipophilicity, which may improve cellular uptake but reduce solubility. In contrast, electron-withdrawing groups (e.g., fluorine in ((2,5-Difluorophenyl)sulfonyl)phenylalanine) could enhance binding to polar active sites but lower LogP. The sulfonyl group’s mixed electronic properties (polar yet lipophilic) may balance these effects.
Structural Backbone Differences: Compared to carboxamide-based analogs like N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide, the sulfonylphenylalanine scaffold introduces a charged sulfonamide group and an amino acid backbone. This divergence likely shifts target specificity; sulfonamides are often associated with protease or kinase inhibition, whereas carboxamides may target photosynthetic machinery .
Lipophilicity Trends :
- The estimated LogP of ((2,5-Dimethylphenyl)sulfonyl)phenylalanine (~3.2) is slightly lower than that of N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (~3.5), reflecting the sulfonyl group’s polarity. This difference could influence pharmacokinetic profiles, such as absorption and metabolic stability.
Research Implications and Limitations
While direct data on ((2,5-Dimethylphenyl)sulfonyl)phenylalanine are sparse, insights from related compounds highlight critical structure-activity relationships:
- Substituent Positioning : Para- and ortho-substitutions (e.g., 2,5-dimethyl) may favor interactions with hydrophobic pockets in target proteins.
- Backbone Flexibility : The phenylalanine moiety’s rigidity versus the naphthalene carboxamide’s planar structure could affect binding kinetics.
- Knowledge Gaps: Empirical studies on the compound’s solubility, stability, and specific biological targets are needed to validate hypotheses derived from structural analogs.
Biological Activity
((2,5-Dimethylphenyl)sulfonyl)phenylalanine, also referred to as ((2,5-Dimethylphenyl)sulfonyl)-L-alanine, is a sulfonamide derivative of the amino acid phenylalanine. This compound is characterized by a sulfonyl group attached to the amino acid backbone and has garnered attention for its significant biological activity. Its unique structure not only enhances its reactivity but also positions it as a potential candidate for therapeutic applications.
Chemical Structure and Properties
The chemical formula of ((2,5-Dimethylphenyl)sulfonyl)phenylalanine is , with a molecular weight of approximately 333.4 g/mol. The compound features a 2,5-dimethylphenyl group that contributes to its chemical reactivity and biological interactions.
Key Structural Features:
- Sulfonyl Group: This functional group is known for forming covalent bonds with nucleophilic sites on proteins or enzymes, influencing their activity.
- Amino Acid Backbone: The presence of the phenylalanine structure allows for interactions with various biological targets.
The biological activity of ((2,5-Dimethylphenyl)sulfonyl)phenylalanine is primarily attributed to its ability to interact with specific molecular targets and pathways. The sulfonyl group can inhibit enzyme activity or alter protein function by forming strong interactions with various biological molecules. This interaction can lead to modulation of cellular signaling pathways and metabolic processes, making it a compound of interest in drug discovery.
Biological Activities
Research indicates that ((2,5-Dimethylphenyl)sulfonyl)phenylalanine exhibits several biological activities:
- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes, which may have implications for therapeutic interventions in diseases where these enzymes play a critical role.
- Immunomodulatory Effects: Studies suggest that this compound can enhance the release of immunostimulatory cytokines in immune cells, indicating potential applications in immunotherapy .
- Anticancer Properties: Preliminary findings suggest that derivatives of this compound may have anticancer activity by modulating pathways involved in tumor growth and proliferation .
Case Studies and Research Findings
- In Vitro Studies: In vitro experiments demonstrated that ((2,5-Dimethylphenyl)sulfonyl)phenylalanine could enhance NF-κB signaling in response to Toll-like receptor (TLR) agonists. This suggests its potential as an adjuvant in vaccine formulations .
- Structure-Activity Relationship (SAR): SAR studies have shown that modifications on the phenolic structure can lead to increased potency in enhancing NF-κB activation. These findings are crucial for designing more effective derivatives .
- Comparative Analysis: A comparative analysis with similar compounds highlighted the unique reactivity of ((2,5-Dimethylphenyl)sulfonyl)phenylalanine due to its specific substitution pattern. This was demonstrated through various assays measuring enzyme inhibition and cytokine release.
Data Table: Comparison of Biological Activities
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| ((2,5-Dimethylphenyl)sulfonyl)phenylalanine | Enzyme inhibition, immunomodulation | Sulfonamide derivative with significant reactivity |
| L-Phenylalanine | Naturally occurring amino acid | No sulfonamide group |
| Sulfanilamide | Known antibiotic properties | Contains an amine and sulfonamide group |
| N-(4-Methylphenyl)sulfonamide | Antibacterial activity | Different substituent affects reactivity |
Q & A
Q. What are the key synthetic routes for ((2,5-Dimethylphenyl)sulfonyl)phenylalanine, and how can reaction conditions be optimized?
The synthesis typically involves sulfonylation of phenylalanine derivatives using 2,5-dimethylbenzenesulfonyl chloride. A standard protocol includes:
- Reacting L-phenylalanine with 2,5-dimethylbenzenesulfonyl chloride in a basic aqueous solution (e.g., NaOH) under controlled pH (8–9) to ensure efficient sulfonylation.
- Monitoring reaction progress via thin-layer chromatography (TLC) using silica gel plates and a UV lamp for visualization .
- Purification via recrystallization or column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures). Optimization may involve adjusting molar ratios, temperature (20–25°C), and reaction time (4–12 hours) to maximize yield and minimize byproducts.
Q. How is ((2,5-Dimethylphenyl)sulfonyl)phenylalanine characterized using spectroscopic and analytical methods?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR): H and C NMR to identify sulfonyl group protons (δ 7.2–7.8 ppm for aromatic protons) and methyl substituents (δ 2.3–2.6 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (333.402 g/mol) and fragmentation patterns .
- Infrared Spectroscopy (IR): Peaks at ~1350 cm (S=O asymmetric stretching) and ~1150 cm (S=O symmetric stretching) confirm the sulfonyl group .
Q. What are the primary chemical properties influencing solubility and stability?
Key properties include:
- LogP (3.74): Indicates moderate hydrophobicity, favoring solubility in organic solvents (e.g., DMSO, ethanol) over water .
- Thermal stability: Boiling point (538.1°C at 760 mmHg) and flash point (279.2°C) suggest decomposition risks at high temperatures; storage recommendations include desiccated conditions at 4°C .
- pH sensitivity: Hydrolysis of the sulfonyl group may occur under strongly acidic or basic conditions, necessitating neutral buffer systems in experimental setups .
Advanced Research Questions
Q. What strategies resolve structural ambiguities in ((2,5-Dimethylphenyl)sulfonyl)phenylalanine using X-ray crystallography?
For high-resolution structural determination:
- Data collection: Use synchrotron radiation or rotating-anode X-ray sources with cryocooling (100 K) to minimize radiation damage.
- Refinement: Employ SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and twin refinement for challenging datasets .
- Validation: Cross-check with spectroscopic data (NMR/IR) to resolve discrepancies in bond lengths or angles, particularly around the sulfonyl-phenylalanine linkage .
Q. How does the sulfonyl group influence biochemical interactions compared to acetyl or phosphonic acid derivatives?
The sulfonyl group’s electron-withdrawing nature and steric bulk:
- Enantiopreference: Unlike acetylated phenylalanine (e.g., N-acetyl derivatives), the sulfonyl group may reverse stereoselectivity in enzyme-binding assays, as seen in phosphonic acid analogues .
- Binding affinity: Molecular docking studies suggest stronger hydrogen bonding with proteases or receptors due to sulfonyl oxygen lone pairs, contrasting with weaker interactions from acetyl groups .
- Metabolic stability: Sulfonyl derivatives resist esterase-mediated hydrolysis better than acetylated counterparts, making them suitable for prolonged bioactivity assays .
Q. What analytical approaches address conflicting reactivity data in nucleophilic substitution reactions?
Contradictions in reactivity (e.g., unexpected hydrolysis vs. substitution) can be resolved via:
- Kinetic studies: Monitor reaction progress using F NMR (if fluorinated nucleophiles) or HPLC to quantify intermediate/product ratios .
- Computational modeling: Density Functional Theory (DFT) calculations to compare energy barriers for competing pathways (e.g., SN2 vs. elimination).
- Solvent screening: Test polar aprotic (DMF, DMSO) vs. protic (MeOH, HO) solvents to identify conditions favoring substitution over hydrolysis .
Methodological Notes
- Data Contradictions: Discrepancies in melting points or spectroscopic data (e.g., between PubChem and experimental results) should be addressed by cross-referencing multiple characterization techniques (e.g., DSC for melting behavior, tandem MS for fragmentation) .
- Safety Protocols: Handle 2,5-dimethylbenzenesulfonyl chloride (precursor) in fume hoods due to its lachrymatory properties; use PPE to avoid dermal exposure .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
